molecular formula C14H25NO2 B1466329 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid CAS No. 1560706-24-2

1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1466329
CAS No.: 1560706-24-2
M. Wt: 239.35 g/mol
InChI Key: VEUYFXOZKRMTQU-UHFFFAOYSA-N
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Description

1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by a pyrrolidine ring attached to a cyclohexyl group with three methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,5-trimethylcyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying their interactions with biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Cyclohexylpyrrolidine: Similar structure but without the methyl substituents on the cyclohexyl ring.

    Trimethylcyclohexylamine: Contains the cyclohexyl group with methyl substituents but lacks the pyrrolidine ring.

Uniqueness: 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the highly substituted cyclohexyl group. This structure provides distinct steric and electronic properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1-(3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-10-6-12(8-14(2,3)7-10)15-5-4-11(9-15)13(16)17/h10-12H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUYFXOZKRMTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid
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1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid

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